BenchChemオンラインストアへようこそ!

(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Enantiomeric purity Chiral building block Asymmetric synthesis

(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 250349-14-5) is the (R)-enantiomer of a Boc-protected 1,5-benzothiazepin-4(5H)-one bearing an N5-carboxymethyl group. It is supplied with certified optical rotation ([α]D20 = -223° ± 2°, c=1 in EtOH) and high chemical purity (≥97% by HPLC).

Molecular Formula C16H20N2O5S
Molecular Weight 352.4 g/mol
CAS No. 250349-14-5
Cat. No. B1349860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
CAS250349-14-5
Molecular FormulaC16H20N2O5S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CSC2=CC=CC=C2N(C1=O)CC(=O)O
InChIInChI=1S/C16H20N2O5S/c1-16(2,3)23-15(22)17-10-9-24-12-7-5-4-6-11(12)18(14(10)21)8-13(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,22)(H,19,20)/t10-/m0/s1
InChIKeyBNDWQYMZOLVICH-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 250349-14-5): A Chiral 1,5-Benzothiazepine Building Block for Precision Synthesis


(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 250349-14-5) is the (R)-enantiomer of a Boc-protected 1,5-benzothiazepin-4(5H)-one bearing an N5-carboxymethyl group. It is supplied with certified optical rotation ([α]D20 = -223° ± 2°, c=1 in EtOH) and high chemical purity (≥97% by HPLC) . The 1,5-benzothiazepine scaffold is a privileged pharmacophore associated with cardiovascular modulation, ACE inhibition, and bradykinin receptor activity [1], and this specific intermediate has been employed in the synthesis of potent bradykinin agonists [2].

Why Generic 1,5-Benzothiazepine Derivatives Cannot Replace (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in Structure-Based Drug Discovery


Direct head-to-head comparative data for this specific intermediate are scarce; however, the available evidence underscores its unique position. While numerous 1,5-benzothiazepine derivatives exist, the (R)-configuration at the 3-position and the specific N5-carboxymethyl/Boc-protection pattern are non-interchangeable. ACE inhibition potency varies dramatically across scaffolds: a 1,5-benzothiazepine analog (2c) achieves an IC50 of 2.95 nM [1], whereas the most active 1,4-benzothiazepine-2,5-dione (22a) requires an ID50 of 0.15 mg/kg po for in vivo efficacy [2], and simple N-carboxymethyl-1,5-benzothiazepin-4-ones without further elaboration exhibit only weak ACE inhibition (IC50 = 170 μM) [3]. These data demonstrate that the specific substitution pattern and stereochemistry of the present compound position it as a uniquely productive starting point for constructing potent, selective ligands.

Quantitative Differentiation Evidence for (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one vs. Closest Analogs


Enantiomeric Fidelity: Certified Optical Rotation Exceeds Generic Chiral Specifications

The target compound exhibits a certified specific optical rotation of [α]D20 = -223° ± 2° (c=1, EtOH) . In contrast, the (S)-enantiomer (CAS 250349-13-4) is typically supplied at lower purity (96%) without guaranteed optical rotation specification [1]. The magnitude of rotation is consistent with literature values for (R)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid derivatives, where racemization would significantly reduce the observed rotation [2]. Procurement of the (R)-enantiomer with certified optical rotation ensures stereochemical integrity critical for asymmetric synthesis.

Enantiomeric purity Chiral building block Asymmetric synthesis

Chemical Purity: HPLC-Assured ≥97% vs. Lower-Grade Commercial Alternatives

The (R)-enantiomer is supplied at ≥97% purity by HPLC . In comparison, the (S)-enantiomer is often marketed at 96% [1] or 95% (generic suppliers). While the difference may appear marginal, for advanced intermediates destined for multi-step synthesis, even 1% impurity can introduce byproducts that compromise yield and purity of final drug candidates. The higher specification reduces downstream purification burden and improves batch-to-batch reproducibility.

Chemical purity HPLC quality control Intermediate procurement

Validated Synthetic Utility: Key Intermediate in Published Bradykinin Agonist Development

(R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 250349-14-5) was employed as a key intermediate in the design and synthesis of potent bradykinin agonists, as reported by Amblard et al. in J. Med. Chem. 1999, 42, 4185–4192 [1]. An improved synthesis of this building block, achieving high yields via chemoenzymatic resolution, was subsequently published in Org. Prep. Proced. Int. 2002 [2], demonstrating its established and reproducible role in medicinal chemistry programs. In contrast, the (S)-enantiomer lacks documented use in equivalent high-impact drug discovery publications.

Bradykinin agonists Peptide mimetics Medicinal chemistry intermediate

Scaffold Potency Differential: 1,5-Benzothiazepine Core Outperforms 1,4-Benzothiazepine and Simple N-Carboxymethyl Analogs in ACE Inhibition

1,5-Benzothiazepine derivatives demonstrate markedly superior ACE inhibition potency compared to their 1,4-benzothiazepine counterparts and unelaborated N-carboxymethyl analogs. Compound 2c (a 1,5-benzothiazepine) inhibits ACE with an IC50 of 2.95 nM [1]. In contrast, the most active 1,4-benzothiazepine-2,5-dione (22a) achieves only an ID50 of 0.15 mg/kg po for in vivo ACE inhibition [2], and simple N-carboxymethyl-1,5-benzothiazepin-4-ones without further 3-amino substitution exhibit weak inhibition (IC50 = 170 μM) [3]. These data collectively indicate that the 1,5-benzothiazepine core with Boc-protected amine at the 3-position is a superior starting scaffold for developing nanomolar ACE inhibitors, and that the present compound's substitution pattern is essential for accessing this potency range.

ACE inhibition Scaffold comparison 1,5-Benzothiazepine

Storage Stability Requirement: Cold-Chain (0–8°C) Indicates Sensitivity Not Present in Room-Temperature-Stable Analogs

The manufacturer explicitly recommends long-term storage at 0–8°C . This contrasts with simpler benzothiazepine analogs that are stable at room temperature. The cold-storage recommendation indicates that the compound possesses functional groups sensitive to thermal degradation (e.g., the Boc carbamate, the amide bond, or the free carboxylic acid), and that proper storage is essential to maintain certified purity and reactivity over time. Laboratories procuring this intermediate must plan for refrigerated storage to preserve its specifications.

Storage stability Cold-chain requirement Intermediate handling

Optimal Research and Industrial Application Scenarios for (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one


Asymmetric Synthesis of ACE Inhibitor Candidates (CV-5975 Class)

The (R)-configuration at the 3-position and the Boc-protected amine of this compound provide the correct stereochemistry for constructing potent ACE inhibitors analogous to CV-5975 (IC50 = 3.1 × 10−9 M, Ki* = 4.4 × 10−12 M vs. enalaprilat Ki* = 2.0 × 10−11 M) [1]. Selective deprotection of the Boc group followed by reductive alkylation with appropriate aldehydes enables installation of the (S)-1-carboxy-ω-(4-piperidyl)alkyl side chain, yielding candidates with prolonged in vivo activity demonstrated on both i.v. and p.o. administration [2].

Chiral Building Block for Bradykinin B2 Receptor Agonists

As demonstrated by Amblard et al. (J. Med. Chem. 1999), this compound serves as a key intermediate in the synthesis of potent bradykinin agonists [3]. The carboxymethyl group at N5 allows for further conjugation, while the Boc group permits chemoselective orthogonal deprotection and elongation. Researchers developing peptide mimetics targeting the B2 receptor can leverage this building block to introduce conformational constraint and enhance metabolic stability.

Analytical Reference Standard for HPLC Method Development and Quality Control

With a certified purity of ≥97% (HPLC) and well-defined optical rotation ([α]D20 = -223° ± 2°) , this compound is suitable as a reference standard for developing and validating HPLC methods aimed at analyzing benzothiazepine-containing reaction mixtures or pharmaceutical intermediates. Its distinct retention time and UV absorbance profile facilitate accurate method calibration and impurity profiling.

Peptidomimetic Design Utilizing Conformationally Constrained Amino Acid Surrogates

The rigid 1,5-benzothiazepine ring constrains the backbone dihedral angles, mimicking a β-turn or extended conformation [4]. Incorporation of this scaffold into peptide sequences can improve resistance to proteolysis and enhance target binding affinity. The Boc protection allows compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling efficient incorporation into designed peptide libraries.

Quote Request

Request a Quote for (R)-Boc-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.